molecular formula C29H44O8 B14740239 Ascleposid CAS No. 3080-19-1

Ascleposid

Cat. No.: B14740239
CAS No.: 3080-19-1
M. Wt: 520.7 g/mol
InChI Key: WQMLFJWIKARBFW-DWWCTUHQSA-N
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Description

Ascleposid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a naturally occurring glycoside found in certain plant species and has been the subject of extensive research due to its unique properties and potential benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ascleposid typically involves the extraction from plant sources followed by purification processes. The extraction is usually performed using solvents such as ethanol or methanol. The purified compound is then subjected to various chemical reactions to obtain the desired form of this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant materials, followed by purification using techniques such as chromatography. The process is optimized to ensure high yield and purity of the compound. Advanced methods such as supercritical fluid extraction and microwave-assisted extraction are also employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ascleposid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group in this compound with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Ascleposid has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in plant metabolism and its effects on various biological processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and other industrial products.

Mechanism of Action

The mechanism of action of Ascleposid involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, leading to its observed biological effects. The compound binds to specific receptors and enzymes, altering their activity and resulting in therapeutic outcomes.

Comparison with Similar Compounds

Ascleposid is compared with other similar glycosides, highlighting its unique properties. Similar compounds include:

    Digitoxin: Another glycoside with cardiac effects.

    Strophanthin: Known for its use in treating heart conditions.

    Ouabain: A glycoside with similar biological activities.

This compound stands out due to its unique molecular structure and diverse range of applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

3080-19-1

Molecular Formula

C29H44O8

Molecular Weight

520.7 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C29H44O8/c1-15-23(31)24(32)25(33)26(36-15)37-18-6-9-27(2)17(13-18)4-5-21-20(27)7-10-28(3)19(8-11-29(21,28)34)16-12-22(30)35-14-16/h12,15,17-21,23-26,31-34H,4-11,13-14H2,1-3H3/t15-,17-,18+,19-,20+,21-,23-,24-,25-,26-,27+,28-,29+/m1/s1

InChI Key

WQMLFJWIKARBFW-DWWCTUHQSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H]([C@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)O

Origin of Product

United States

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